

Drug Identification & Basic Properties

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Compound Focus: Licofelone

CAS No.: 156897-06-2

Cat. No.: S533106

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The table below summarizes the core chemical and regulatory data for **Licofelone** [1] [2].

Property	Description
DrugBank ID	DB04725 [1]
Generic Name	Licofelone [1]
CAS Number	156897-06-2 [1]
Chemical Formula	$C_{23}H_{22}ClNO_2$ [1]
Molar Mass	379.88 g/mol [1] [2]
IUPAC Name	2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetic acid [1]
Modality	Small Molecule [1]
Status	Investigational; Phase III trials completed for osteoarthritis [1] [2]

Pharmacological Profile & Mechanism of Action

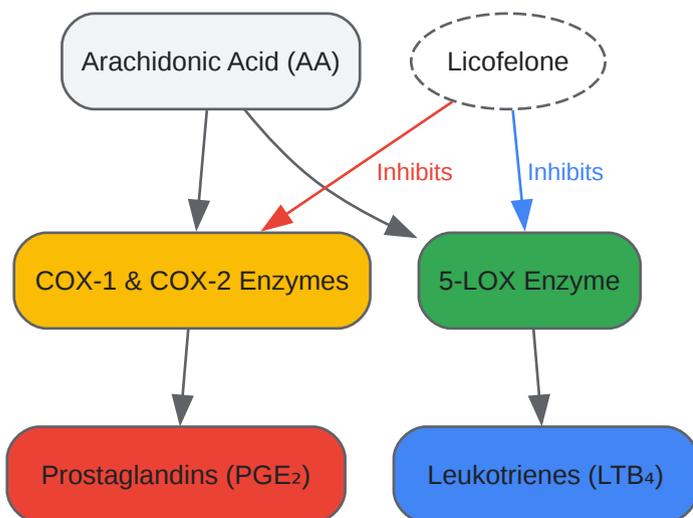
Licofelone is a balanced, competitive inhibitor that simultaneously targets key enzymes in the arachidonic acid pathway [3] [4].

Primary Molecular Targets and Actions

The table below outlines its main enzyme targets and resulting pharmacological actions [1] [5] [3].

Target	Action	Pharmacological Consequence
Cyclooxygenase-1 (COX-1)	Competitive Inhibitor	Reduced synthesis of pro-inflammatory prostaglandins and thromboxane; antiplatelet activity.
Cyclooxygenase-2 (COX-2)	Competitive Inhibitor	Reduced synthesis of pro-inflammatory prostaglandins (e.g., PGE ₂); analgesic and anti-inflammatory effects.
5-Lipoxygenase (5-LOX)	Inhibitor (primarily via FLAP)	Reduced synthesis of pro-inflammatory leukotrienes (e.g., LTB ₄).
Microsomal PGE Synthase-1 (mPGES-1)	Inhibitor	Further reduction in PGE ₂ production.

This dual inhibition is visualized in the arachidonic acid pathway below:



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Figure 1: **Licofelone's** dual inhibition of the COX and 5-LOX pathways in arachidonic acid metabolism.

Cellular Mechanism of 5-LOX Inhibition

The potent cellular inhibition of 5-LOX product synthesis by **Licofelone** is achieved primarily through interference with the **5-Lipoxygenase-Activating Protein (FLAP)**, a membrane-bound protein essential for cellular leukotriene biosynthesis [5]. This mechanism is shared with the prototype FLAP inhibitor MK-886 [5].

Key experimental evidence includes:

- **Intact Cell vs. Cell-Free Assays:** **Licofelone** potently inhibits 5-LO product synthesis in calcium-ionophore-activated human polymorphonuclear leukocytes (PMNL) with an IC_{50} of $\sim 1.7 \mu M$, but is a weak inhibitor ($IC_{50} > 10 \mu M$) in cell-free assays using cell homogenates or purified recombinant 5-LO [5].
- **Prevention of 5-LO Translocation:** **Licofelone** prevents the nuclear redistribution of 5-LO in ionophore-activated PMNL, a hallmark of FLAP inhibitors [5].
- **FLAP-Dependent Activity:** In transfected HeLa cells, **Licofelone** caused only moderate inhibition of 5-LO product synthesis unless FLAP was co-transfected [5].

Efficacy Data from Preclinical & Experimental Models

Licofelone has demonstrated efficacy in various models of disease, with key quantitative findings summarized below.

Osteoarthritis (OA) Models

Model/Study	Dosage & Duration	Key Outcomes
Canine ACL Model [6]	2.5 or 5.0 mg/kg/day, orally for 8 weeks	Significantly ↓ mRNA & protein levels of cartilage catabolic factors: MMP-13 , Cathepsin K , ADAMTS-4 , and ADAMTS-5 . Markedly ↓ 5-LOX gene expression in cartilage.
Canine OA Model [7]	8 weeks of oral treatment	Significant reduction in chondrocyte apoptosis, accompanied by reduced levels of caspase-3 , COX-2 , and iNOS in cartilage.

Neurological Disorder Models

Model/Study	Key Findings
MPTP-induced Parkinson's Model [4]	Attenuated neuronal toxicity; improved behavioral, biochemical, and cellular markers.
3-NP-induced Huntington's Model [4]	Protected against Huntington's disease-like symptoms in rats.
Pentylentetrazole-induced Seizure [4]	Revealed anticonvulsant properties, linked to diminution of iNOS.
Spinal Cord Injury (SCI) [4]	Modulated neuroinflammation and attenuated mechanical hypersensitivity in the chronic phase of SCI.

Endotoxemia & Cardiovascular Model

Model/Study	Key Findings
LPS-induced Endotoxemia in Rats [8]	Reversed impaired atrial chronotropic responsiveness to cholinergic stimulation, suggesting a pivotal role for COX/5-LOX enzymes in this phenomenon.

Detailed Experimental Protocol

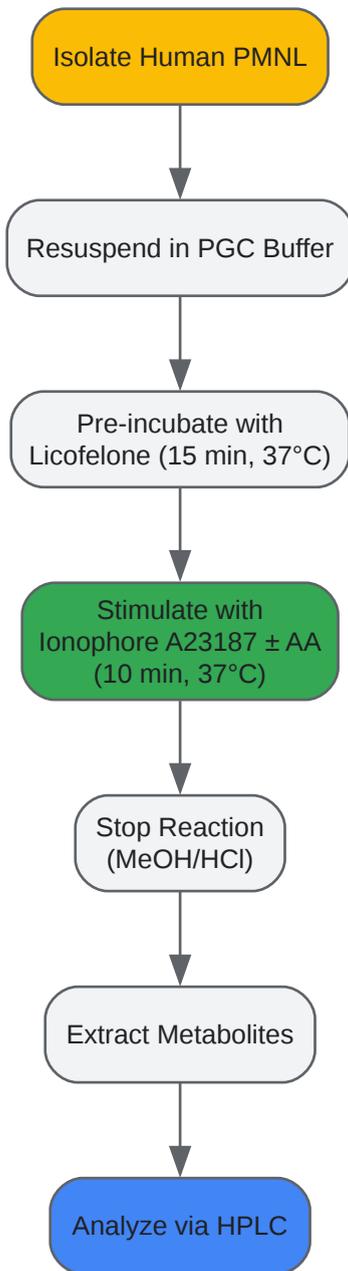
To provide context for the data, here is a detailed methodology from a key publication on investigating the 5-LO inhibition mechanism [5].

Protocol: Determining 5-LO Product Synthesis in Intact Cells

This protocol is used to assess the potency of **Licofelone** in a cellular context.

- **Cell Preparation:** Freshly isolate human polymorphonuclear leukocytes (PMNL) from venous blood using dextran sedimentation, centrifugation on Nycoprep cushions, and hypotonic lysis of erythrocytes [5].
- **Cell Resuspension:** Resuspend PMNL (7.5×10^6 cells/ml) in phosphate-buffered saline (PBS) at pH 7.4, containing 1 mg/ml glucose (PG buffer) and 1 mM CaCl_2 (PGC buffer) [5].
- **Pre-incubation with Inhibitor:** Preincubate the cell suspension with the test compound (e.g., **Licofelone**, dissolved in DMSO) or vehicle control for a set time (e.g., 15 minutes) at 37°C [5].
- **Enzyme Activation & Reaction:** Initiate 5-LO product formation by adding a stimulus such as calcium ionophore A23187 (e.g., 2.5 μM) along with exogenous arachidonic acid (if required). Allow the reaction to proceed for 10 minutes at 37°C [5].
- **Reaction Termination & Extraction:** Stop the reaction by adding 1 ml of methanol and 30 μl of 1 N HCl. Add an internal standard (e.g., 200 ng PGB1) and 500 μl of PBS. Extract the formed 5-LO metabolites [5].
- **Analysis:** Analyze the extracted metabolites using **reversed-phase HPLC**. Quantify products like 5-HETE and LTB_4 by comparing peak areas to the internal standard [5].

This experimental workflow is illustrated below:



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Figure 2: Experimental workflow for determining 5-LO product synthesis in intact cells.

Research Summary & Future Directions

- **Current Status:** **Licofelone** has successfully completed Phase III clinical trials for osteoarthritis but has not been submitted for regulatory approval [1] [2]. Its development highlights the therapeutic potential of dual COX/LOX inhibition.

- **Novel Delivery Systems:** Recent research focuses on enhancing cartilage-targeted delivery. A 2024 study conjugated **Licofelone** to cationic poly-beta-amino-ester (PBAE) polymers, increasing cartilage uptake by **18 times** and prolonging tissue retention by **37 times** compared to the free drug [9].
- **Broader Therapeutic Potential:** Strong preclinical data suggests **Licofelone's** applicability beyond osteoarthritis, particularly in neurological disorders where neuroinflammation plays a key role [4].

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